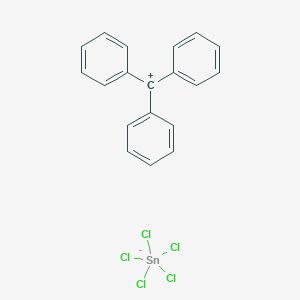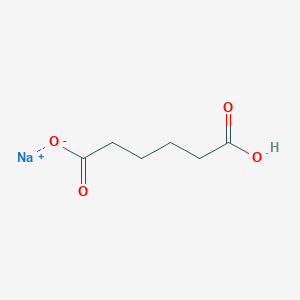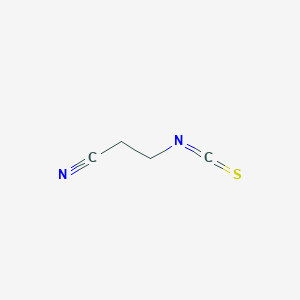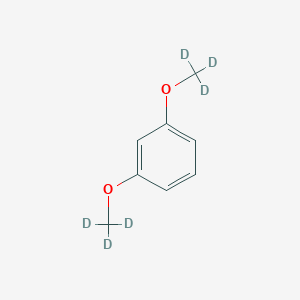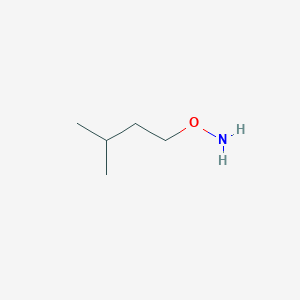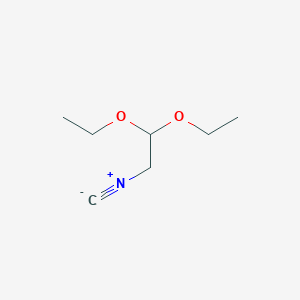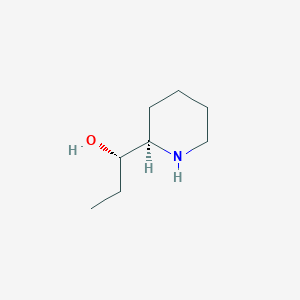
(-)-alpha-Conhydrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-alpha-Conhydrine is a natural alkaloid that is commonly found in plants such as Ephedra sinica and Pinellia ternata. It has been widely studied in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of (-)-alpha-Conhydrine involves its ability to modulate various signaling pathways in the body. (-)-alpha-Conhydrine has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, (-)-alpha-Conhydrine has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis. (-)-alpha-Conhydrine also modulates the NF-kB signaling pathway, which is involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
(-)-alpha-Conhydrine has been found to have several biochemical and physiological effects in the body. It exhibits antioxidant properties by reducing oxidative stress and scavenging free radicals. Additionally, (-)-alpha-Conhydrine has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. (-)-alpha-Conhydrine also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (-)-alpha-Conhydrine in lab experiments is its potential therapeutic applications in various diseases. Additionally, (-)-alpha-Conhydrine is relatively easy to synthesize and can be obtained from natural sources. However, one of the limitations of using (-)-alpha-Conhydrine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of (-)-alpha-Conhydrine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Additionally, future studies could focus on optimizing the synthesis method of (-)-alpha-Conhydrine to improve its yield and purity. Furthermore, future studies could investigate the pharmacokinetics and pharmacodynamics of (-)-alpha-Conhydrine to better understand its mechanism of action in the body.
Synthesemethoden
The synthesis of (-)-alpha-Conhydrine can be achieved through several methods, including chemical synthesis, biosynthesis, and extraction from natural sources. Chemical synthesis involves the use of various chemical reagents and catalysts to produce (-)-alpha-Conhydrine. Biosynthesis involves the use of microorganisms to produce (-)-alpha-Conhydrine through fermentation. Extraction from natural sources involves the isolation and purification of (-)-alpha-Conhydrine from plants that contain the alkaloid.
Wissenschaftliche Forschungsanwendungen
(-)-alpha-Conhydrine has been found to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Several studies have shown that (-)-alpha-Conhydrine exhibits anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, (-)-alpha-Conhydrine has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the cardiovascular system. In neurological disorders, (-)-alpha-Conhydrine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
18209-37-5 |
|---|---|
Produktname |
(-)-alpha-Conhydrine |
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
(1S)-1-[(2R)-piperidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
VCCAAURNBULZRR-SFYZADRCSA-N |
Isomerische SMILES |
CC[C@@H]([C@H]1CCCCN1)O |
SMILES |
CCC(C1CCCCN1)O |
Kanonische SMILES |
CCC(C1CCCCN1)O |
Synonyme |
alpha-conhydrine conhydrine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



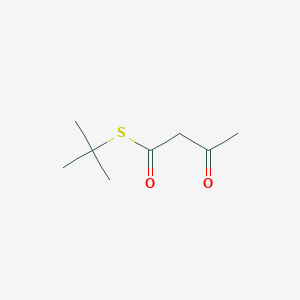
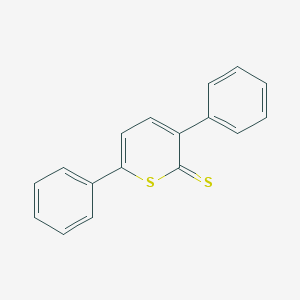
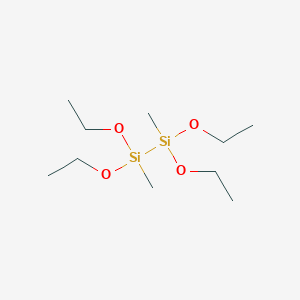
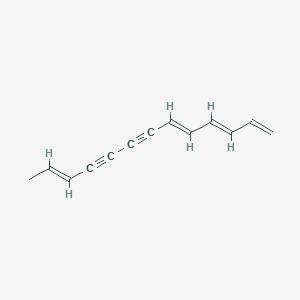
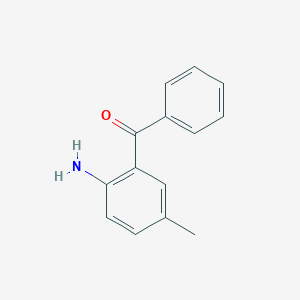
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
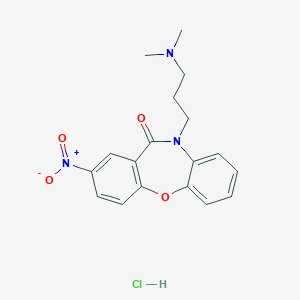
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
